6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate
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Overview
Description
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical and scientific applications due to its potent activity and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous processes. The use of advanced technologies such as flow chemistry and automated synthesis can enhance efficiency and scalability. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups .
Scientific Research Applications
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating cellular responses to corticosteroids and their effects on gene expression.
Medicine: Developing treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceuticals and evaluating their efficacy and safety.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. Key molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways .
Comparison with Similar Compounds
Similar Compounds
Diflorasone 21-Propionate: Another synthetic corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: Known for its potent anti-inflammatory activity.
Betamethasone Valerate: Widely used in dermatology for its anti-inflammatory effects.
Uniqueness
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is unique due to its specific fluorination pattern and pyrazole ring structure, which contribute to its high potency and selectivity in targeting glucocorticoid receptors .
Properties
CAS No. |
72160-70-4 |
---|---|
Molecular Formula |
C24H28F2N2O5 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H28F2N2O5/c1-12(29)33-11-20(32)24-13(10-27-28-24)6-15-16-8-18(25)17-7-14(30)4-5-21(17,2)23(16,26)19(31)9-22(15,24)3/h4-5,7,13,15-16,18-19,31H,6,8-11H2,1-3H3/t13-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
BNBQBCHVWOHHEX-NECMWHKCSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2 |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2 |
Origin of Product |
United States |
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